

A Comprehensive Technical Guide to 2,5-Difluorophenyl Isothiocyanate

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Compound of Interest

Compound Name: 2,5-Difluorophenyl isothiocyanate

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Isothiocyanates in Modern Chemistry

2,5-Difluorophenyl isothiocyanate (CAS Number: 206559-57-1) is a highly reactive, difluorinated aromatic organic compound that has garnered significant interest as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science.^[1] The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The isothiocyanate functional group ($-N=C=S$) is a powerful electrophile that readily participates in addition reactions, most notably with primary and secondary amines to form substituted thioureas. This reactivity profile makes **2,5-difluorophenyl isothiocyanate** a valuable reagent for the synthesis of a diverse array of complex molecules and bioactive compounds.^[1]

This technical guide provides an in-depth exploration of the core attributes of **2,5-difluorophenyl isothiocyanate**, including its physicochemical properties, synthesis, reactivity, and applications. The content is structured to provide both foundational knowledge and actionable insights for researchers actively engaged in chemical synthesis and drug development.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of **2,5-Difluorophenyl Isothiocyanate**

Property	Value	Source(s)
CAS Number	206559-57-1	[2]
Molecular Formula	C ₇ H ₃ F ₂ NS	[2]
Molecular Weight	171.17 g/mol	
Appearance	Not specified, likely a liquid	
Boiling Point	205 °C (lit.)	[3]
Density	1.338 g/mL at 25 °C (lit.)	[3]
Refractive Index (n _{20/D})	1.602 (lit.)	[3]
Flash Point	92 °C (198 °F)	[2][4]
Sensitivity	Moisture sensitive	[2][3]

Safety and Handling:

2,5-Difluorophenyl isothiocyanate is classified as a corrosive substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Due to its moisture sensitivity, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[2][3]

Synthesis of 2,5-Difluorophenyl Isothiocyanate: Plausible Methodologies

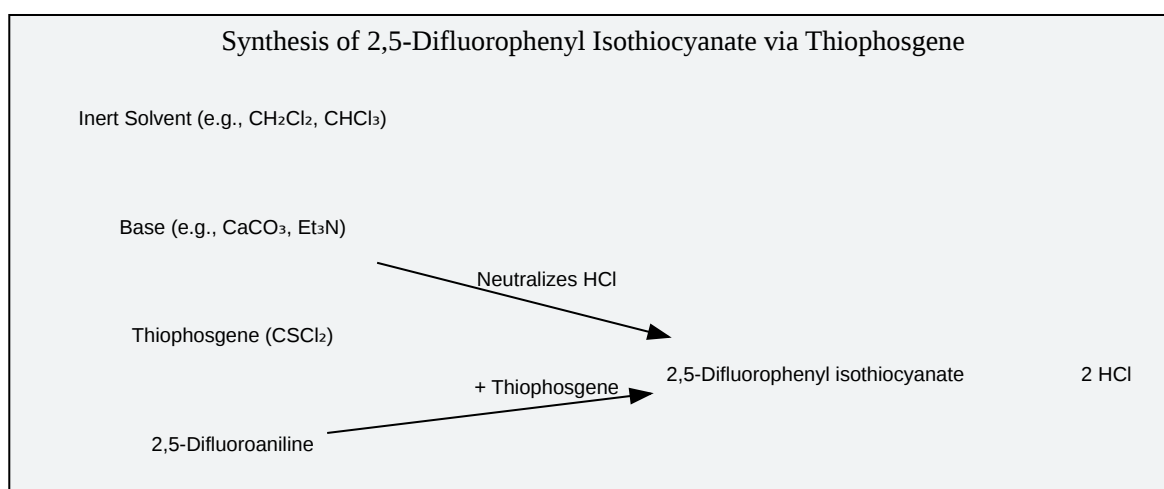
While specific, peer-reviewed synthetic procedures for **2,5-difluorophenyl isothiocyanate** are not extensively documented in publicly accessible literature, its synthesis can be reliably achieved from the corresponding primary amine, 2,5-difluoroaniline, using well-established

methods for isothiocyanate formation.[5][6][7] Two of the most common and effective methods are the thiophosgene and the carbon disulfide routes.

Method 1: The Thiophosgene Route

The reaction of a primary amine with thiophosgene (CSCl_2) is a classic and highly efficient method for the synthesis of isothiocyanates.[8] This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:



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Caption: Synthesis of **2,5-Difluorophenyl isothiocyanate** from 2,5-difluoroaniline and thiophosgene.

Detailed Experimental Protocol (Representative):

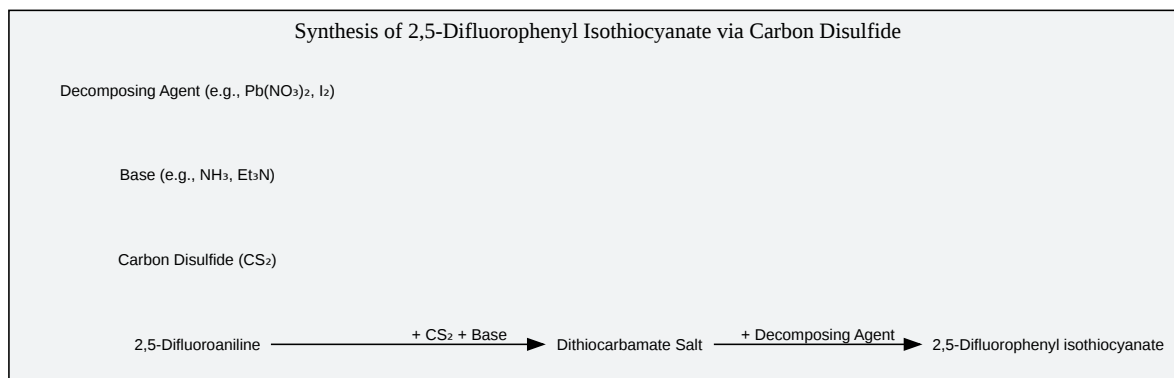
- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize excess thiophosgene and HCl), add a suspension of calcium carbonate (2.2 equivalents) in anhydrous dichloromethane (CH_2Cl_2).

- Addition of Amine: Dissolve 2,5-difluoroaniline (1.0 equivalent) in anhydrous CH_2Cl_2 and add it to the flask.
- Addition of Thiophosgene: Cool the mixture to 0 °C in an ice bath. Dissolve thiophosgene (1.1 equivalents) in anhydrous CH_2Cl_2 and add it dropwise to the stirred suspension over 30 minutes.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Cool the reaction mixture to room temperature and filter to remove the calcium carbonate and its salts. Wash the filter cake with CH_2Cl_2 .
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **2,5-difluorophenyl isothiocyanate**.

Method 2: The Carbon Disulfide Route

An alternative and often preferred method due to the high toxicity of thiophosgene involves the reaction of the primary amine with carbon disulfide (CS_2) to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.^{[9][10]}

Reaction Scheme:



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Caption: Two-step synthesis of **2,5-difluorophenyl isothiocyanate** using carbon disulfide.

Detailed Experimental Protocol (Representative):

- **Formation of Dithiocarbamate Salt:** In a round-bottom flask, dissolve 2,5-difluoroaniline (1.0 equivalent) in a suitable solvent such as ethanol. Add carbon disulfide (1.2 equivalents) and a base like aqueous ammonia or triethylamine (2.0 equivalents). Stir the mixture at room temperature until the formation of the dithiocarbamate salt is complete (often indicated by a color change or precipitation).
- **Decomposition to Isothiocyanate:** To the solution of the dithiocarbamate salt, add a solution of a decomposing agent such as lead nitrate (1.0 equivalent) in water, or iodine (1.0 equivalent) in a suitable solvent.^{[6][9]}
- **Reaction and Work-up:** Stir the reaction mixture at room temperature or with gentle heating. The isothiocyanate can then be isolated by steam distillation or solvent extraction.
- **Purification:** The crude product is purified by vacuum distillation.

Spectroscopic Characterization (Predicted)

While experimental spectra for **2,5-difluorophenyl isothiocyanate** are not readily available in the public domain, its characteristic spectral features can be predicted based on the known properties of isothiocyanates and difluorinated aromatic compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings. The three aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, further complicated by coupling to the two fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons and a characteristic signal for the isothiocyanate carbon (-N=C=S). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbons directly attached to fluorine exhibiting large one-bond C-F coupling constants. The isothiocyanate carbon typically appears around δ 130-140 ppm and is often broad and of low intensity, a phenomenon referred to as "near-silence" due to the quadrupolar relaxation of the nitrogen atom and the structural flexibility of the -N=C=S group.[\[11\]](#)[\[12\]](#)

FTIR Spectroscopy: The infrared spectrum will be dominated by a strong, broad absorption band characteristic of the asymmetric stretching vibration of the isothiocyanate group (-N=C=S) in the range of 2000-2200 cm^{-1} . Other significant absorptions will include C-F stretching vibrations (typically 1100-1300 cm^{-1}) and C=C stretching vibrations of the aromatic ring (around 1400-1600 cm^{-1}).

Mass Spectrometry: The electron impact mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M^+) at m/z 171. Fragmentation patterns would likely involve the loss of the sulfur atom, the isothiocyanate group, and potentially hydrogen fluoride.[\[13\]](#)

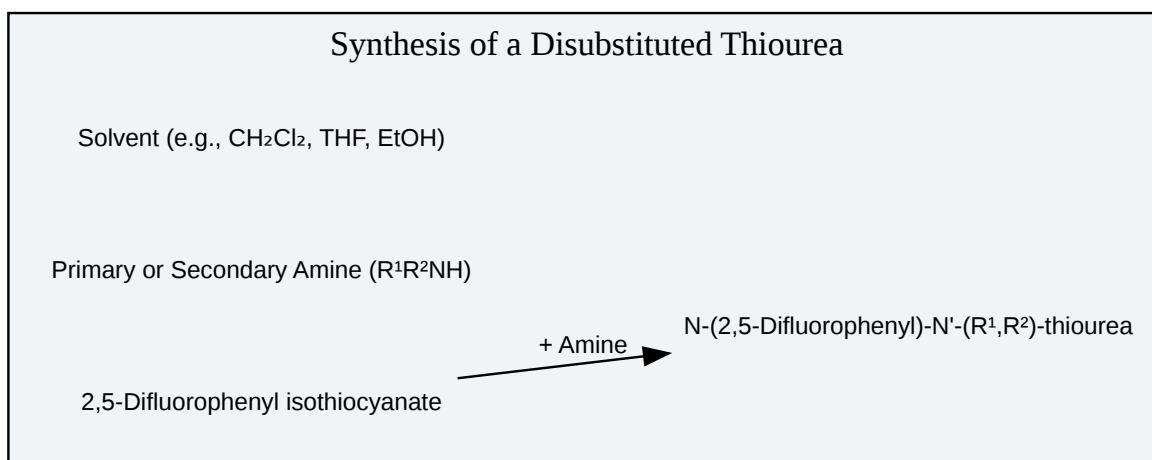
Reactivity and Synthetic Applications

The synthetic utility of **2,5-difluorophenyl isothiocyanate** stems from the high electrophilicity of the central carbon atom of the isothiocyanate group. This makes it an excellent substrate for nucleophilic attack, particularly by amines, to form substituted thioureas.

Formation of N,N'-Disubstituted Thioureas

The reaction with primary and secondary amines is the most common application of isothiocyanates.^{[14][15][16]}

Reaction Scheme:



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Caption: General reaction of **2,5-difluorophenyl isothiocyanate** with an amine to form a thiourea derivative.

Detailed Experimental Protocol (Representative):

- **Reaction Setup:** In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or ethanol.
- **Addition of Isothiocyanate:** Add **2,5-difluorophenyl isothiocyanate** (1.0 equivalent) to the stirred solution of the amine at room temperature. The reaction is often exothermic.
- **Reaction:** Stir the reaction mixture at room temperature for 1-12 hours. The progress of the reaction can be monitored by TLC. In many cases, the thiourea product will precipitate from the reaction mixture upon formation.
- **Isolation and Purification:** If a precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried. If the product remains in solution, the solvent is removed under

reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Applications in Drug Discovery and Agrochemicals

The 2,5-difluorophenyl moiety is a valuable pharmacophore in modern drug design.^[17] Its incorporation can lead to enhanced biological activity and improved pharmacokinetic profiles. While specific examples utilizing **2,5-difluorophenyl isothiocyanate** are not widely reported, its potential as a precursor to bioactive molecules is significant. The resulting thioureas can serve as key intermediates in the synthesis of various heterocyclic compounds with potential applications as, for example, kinase inhibitors or anti-inflammatory agents.^{[18][19]} The difluorophenyl motif is also of interest in the development of novel agrochemicals.^[1]

Conclusion

2,5-Difluorophenyl isothiocyanate is a valuable and reactive building block for organic synthesis. Its difluorinated aromatic ring offers a strategic advantage in the design of novel pharmaceuticals and agrochemicals by potentially enhancing their biological efficacy and metabolic stability. The isothiocyanate functional group provides a reliable handle for the introduction of this moiety into a wide range of molecular scaffolds, primarily through the formation of thiourea linkages. While detailed experimental data for this specific compound is not extensively available in the public domain, its properties and reactivity can be confidently predicted based on well-established chemical principles and data from closely related analogs. This guide provides a solid foundation for researchers to safely and effectively utilize **2,5-difluorophenyl isothiocyanate** in their synthetic endeavors.

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